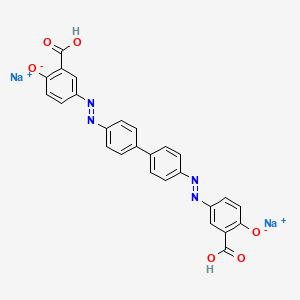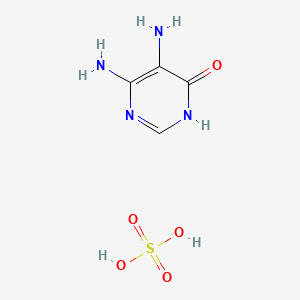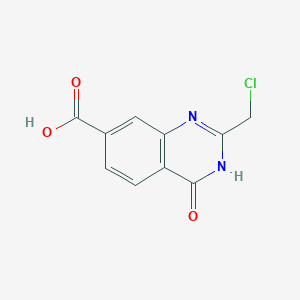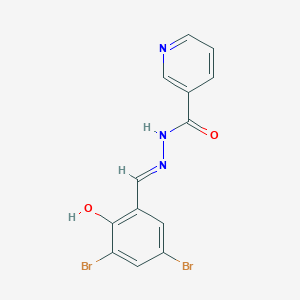
3-(2-Methylphenyl)-4,5-dihydro-1,2,4-oxadiazol-5-one
Übersicht
Beschreibung
The compound is a derivative of oxadiazole, which is a heterocyclic compound containing an oxygen atom and two nitrogen atoms in a five-membered ring . Oxadiazoles are known for their wide range of biological activities and are used in the development of various pharmaceuticals .
Synthesis Analysis
While specific synthesis methods for “3-(2-Methylphenyl)-4,5-dihydro-1,2,4-oxadiazol-5-one” were not found, similar compounds such as 1-aroyl-3-[3-chloro-2-methylphenyl] thiourea hybrids have been synthesized for the development of novel urease inhibitors .
Molecular Structure Analysis
The molecular structure of a compound is determined by the arrangement of atoms and the chemical bonds that hold the atoms together. The compound “3-(2-Methylphenyl)-4,5-dihydro-1,2,4-oxadiazol-5-one” likely has a complex structure due to the presence of multiple functional groups .
Chemical Reactions Analysis
The chemical reactions of a compound depend on its functional groups. For instance, isocyanates, which are similar to oxadiazoles, are known to react exothermically with many classes of compounds, releasing toxic gases .
Physical And Chemical Properties Analysis
The physical and chemical properties of a compound include its molecular weight, solubility, melting point, boiling point, and reactivity . These properties are determined by the compound’s molecular structure and the nature of the chemical bonds it contains .
Wissenschaftliche Forschungsanwendungen
Structural Characterization in Angiotensin II Receptor Antagonists
Another study focused on the structural characterization of two oxadiazole derivatives used as spacers in the synthesis of potential non-peptide angiotensin II receptor antagonists. These derivatives showed specific π–π interactions and C–H⋯O interactions in their crystal packing, indicating their importance in drug design (Meyer et al., 2003).
Spectral Properties and Excited-state Acidity
Research has also delved into the spectral properties and excited-state acidity of bifunctional molecules related to oxadiazoles. The study compared the fluorescence spectra of two compounds, revealing significant differences attributed to their molecular structure and providing insights into their photophysical properties (Pereira et al., 1984).
Crystal Structure and Molecular Interactions
The crystal structure and molecular interactions of various oxadiazole derivatives have been extensively studied. One such study revealed the detailed molecular geometry and intermolecular interactions, contributing to the understanding of their chemical behavior and potential applications (Fun et al., 2011).
Synthesis, Catalysis, and Electronic Properties
Oxadiazole compounds have been synthesized and examined for their catalytic activities and electronic properties. This includes the synthesis of oxadiazoles with specific substitutions, demonstrating their potential as catalysts in various chemical reactions and their electronic properties relevant to material science applications (Bumagin et al., 2017).
Safety And Hazards
Eigenschaften
IUPAC Name |
3-(2-methylphenyl)-4H-1,2,4-oxadiazol-5-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O2/c1-6-4-2-3-5-7(6)8-10-9(12)13-11-8/h2-5H,1H3,(H,10,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOYMSODURNSSRP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=NOC(=O)N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-Methylphenyl)-4,5-dihydro-1,2,4-oxadiazol-5-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[(2,6-dichlorobenzyl)oxy]-N-[(hydroxyimino)methyl]urea](/img/structure/B1436597.png)
![3-[(1,1-Dioxido-1,2-benzisothiazol-3-YL)amino]propyl 2-bromopropanoate](/img/structure/B1436599.png)
![5-(Phosphonomethyl)-1,5,6,7-tetrahydroimidazo[1,2-a]pyrimidine-2-carboxylic acid](/img/structure/B1436600.png)

![N'-[(1E)-(3-bromo-2-hydroxy-5-methoxyphenyl)methylidene]furan-2-carbohydrazide](/img/structure/B1436603.png)
![2-(methyl{5-oxo-4-[(E,2E)-3-phenyl-2-propenylidene]-4,5-dihydro-1H-imidazol-2-yl}amino)acetic acid](/img/structure/B1436604.png)

![3-[(1,1-Dioxido-1,2-benzisothiazol-3-YL)amino]propyl 2-bromobutanoate](/img/structure/B1436611.png)


![2-[(5,6-Dimethyl-1h-benzimidazol-2-yl)amino]-6-methylpyrimidin-4(1h)-one](/img/structure/B1436615.png)
![2-Methyl-1H-pyrrolo[2,3-d]pyrimidin-4(7H)-one](/img/structure/B1436616.png)
![2-(Methylthio)thiazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B1436617.png)
![5,6-dimethyl-2-[(4-methylphenyl)amino]pyrimidin-4(3H)-one](/img/structure/B1436619.png)